molecular formula C18H17FN2O2S B3007758 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone CAS No. 851806-77-4

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B3007758
CAS No.: 851806-77-4
M. Wt: 344.4
InChI Key: LTVMEMYNRCJKDD-UHFFFAOYSA-N
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Description

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-23-15-8-6-13(7-9-15)17(22)21-11-10-20-18(21)24-12-14-4-2-3-5-16(14)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVMEMYNRCJKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a synthetic derivative of imidazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N2OSC_{18}H_{16}F_2N_2OS with a molecular weight of approximately 346.4 g/mol. The compound contains an imidazole ring, which is known for its diverse biological activities, making it a focal point in drug discovery.

PropertyValue
Molecular FormulaC18H16F2N2OSC_{18}H_{16}F_2N_2OS
Molecular Weight346.4 g/mol
CAS Number282104-32-9
Purity≥ 95%

Biological Activity Overview

Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives have shown promise as antimicrobial agents, potentially effective against various bacterial strains.
  • Anticancer Properties : Certain imidazole compounds have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory responses.

Antimicrobial Activity

A study evaluated the antimicrobial potential of various imidazole derivatives, including those similar to the compound . The findings indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for several derivatives .

Anticancer Activity

In vitro studies have demonstrated that compounds with imidazole cores can induce apoptosis in cancer cells. For instance, a derivative similar to our compound was tested against human cancer cell lines, showing IC50 values below 20 µM, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications in the phenyl and imidazole moieties significantly influence biological activity. Substituents such as methoxy groups enhance lipophilicity and cellular uptake, which are critical for efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
  • Interference with Cellular Signaling : The compound may disrupt critical signaling pathways involved in cell proliferation and survival.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit significant antimicrobial properties. A study on related imidazole derivatives demonstrated their effectiveness against various bacterial and fungal strains. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) against:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
  • Gram-negative bacteria : Escherichia coli, Proteus vulgaris
  • Fungal strains : Candida albicans, Aspergillus niger

The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to standard drugs like ciprofloxacin and nystatin .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cancer cell lines such as HeLa and Supt1. The compound's derivatives showed varying degrees of cytotoxicity, with some demonstrating non-toxic profiles while effectively inhibiting cancer cell proliferation. The IC50 values were determined through MTT assays, which measure cell viability post-treatment .

Pharmacological Potential

Imidazole derivatives are known for their role as ligands in metal catalysis and as intermediates in organic synthesis. The specific compound has been investigated for its potential as:

  • Ligands for metal complexes : Useful in catalysis.
  • Receptor modulators : Particularly in the context of imidazoline receptors which are implicated in cardiovascular and metabolic regulation .

Case Studies and Experimental Findings

StudyObjectiveKey Findings
Synthesis and antimicrobial screeningIdentified several active compounds with significant efficacy against tested pathogens.
Cytotoxicity assessmentDemonstrated non-toxic effects on HeLa cells while inhibiting growth at specific concentrations.
Pharmacological evaluationHighlighted the compound's potential as a ligand for catalytic applications and receptor modulation.

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